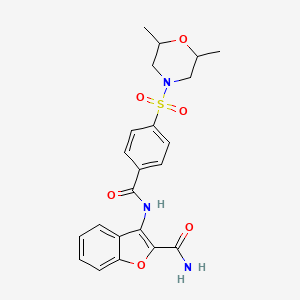

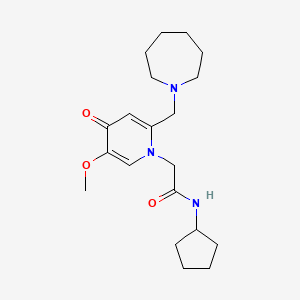

![molecular formula C17H18N4O3S B2604994 2-乙硫基-2-(3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)乙酸乙酯 CAS No. 852437-07-1](/img/structure/B2604994.png)

2-乙硫基-2-(3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of heterocyclic compounds that have received much interest due to their wide range of applications, especially in the medicinal field . Many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, antimycobacterial, antiviral, anticancer, antitubercular, antimycotic activity, antimigraini agents, anti-inflammatory and analgesic, anticonvulsants, antinociceptive, anti-ureaese, antioxidant, CNS stimulants, and antidepressant .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is often characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be influenced by the choice of substituents. For example, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .科学研究应用

合成与表征

- 研究表明,以2-氰基-2-(1,2,4-三唑-5-基腙)乙酸乙酯为起始物,合成了一系列新型杂环化合物,从而形成了多种7-氨基-1,2,4-三唑并[5,1-c][1,2,4]三嗪-6-羧酸乙酯。这些化合物基于元素分析和光谱数据进行表征,突出了它们在药物化学中进一步化学修饰和应用的潜力 (Gray 等人,1976)。

抗菌活性

- 由相关化合物合成的新型噻吩并嘧啶衍生物已被评估其抗菌活性。这些研究为探索类似杂环化合物的抗菌潜力奠定了基础,表明它们可用于开发新的抗菌剂 (Bhuiyan 等人,2006)。

抗氧化和抗癌活性

- 对新型 3-[(4-甲氧基苯基)氨基]丙烷腙衍生物(与本化合物具有结构相似性)的研究表明,它们具有显着的抗氧化和抗癌活性。这些研究表明此类化合物在开发治疗癌症和其他氧化应激相关疾病的新型治疗剂方面具有潜力 (Tumosienė 等人,2020)。

化学转化和反应性

- α-(3-氨基甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基腙)乙酸乙酯已用于合成多官能取代的吡喃、吡啶和哒嗪衍生物。这些化合物对各种活性亚甲基试剂的反应性突出了它们在合成多种杂环化合物方面的多功能性 (Mohareb 等人,2004)。

杂环合成方法

- 含有各种杂环部分(如硫脲、1,2,4-三唑、噻二唑和恶二唑)的 2-(2-吡啶乙酸乙酯) 衍生物的合成和生物学评估已得到探索。这些研究有助于理解这些杂环的化学性质和生物活性,深入了解它们在药物化学和药物设计中的潜在应用 (Szulczyk 等人,2017)。

作用机制

Target of Action

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound that belongs to the class of triazolothiadiazines Compounds in the same class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazolothiadiazines can make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate may interact with its targets in a similar manner.

Biochemical Pathways

Compounds in the same class have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds in the same class .

Result of Action

Compounds in the same class have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

未来方向

The future directions for research into 1,2,4-triazoles are likely to involve further exploration of their medicinal properties. For example, studies have suggested that the TP heterocycle could be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .

属性

IUPAC Name |

ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-3-23-13-7-5-12(6-8-13)17-19-18-14-9-10-15(20-21(14)17)25-11-16(22)24-4-2/h5-10H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSCHYZKSQIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

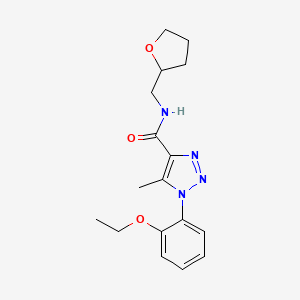

![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)

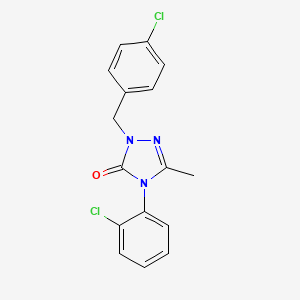

![2-Chloro-1-[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2604918.png)

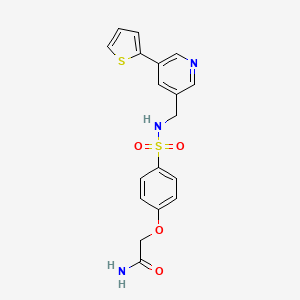

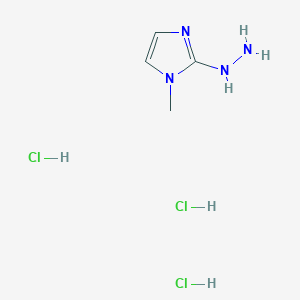

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)

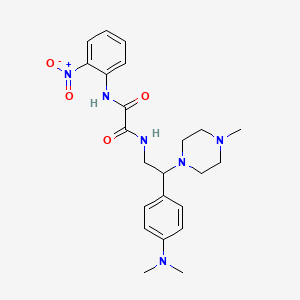

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2604933.png)